molecular formula C21H18N2O2S B2615035 2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 941895-86-9

2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2615035
CAS No.: 941895-86-9
M. Wt: 362.45
InChI Key: ANPSQFMUUBULGJ-UHFFFAOYSA-N
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Description

This heterocyclic compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic scaffold containing pyrazole, oxazine, and benzene rings. The structure features a 4-methoxyphenyl group at position 2 and a thiophen-3-yl group at position 5, contributing to its unique electronic and steric properties.

Synthetic routes typically involve multi-step reactions:

Chalcone formation: Substituted salicylic aldehydes react with acetophenones to form chalcone intermediates.

Pyrazoline synthesis: Chalcones undergo cyclocondensation with hydrazine to yield 4,5-dihydropyrazolines.

Oxazine ring closure: Reaction of pyrazolines with aldehydes (e.g., thiophene-3-carbaldehyde) generates the fused oxazine ring .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-24-16-8-6-14(7-9-16)18-12-19-17-4-2-3-5-20(17)25-21(23(19)22-18)15-10-11-26-13-15/h2-11,13,19,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPSQFMUUBULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazolo[1,5-c][1,3]oxazine core and subsequent modifications to introduce the methoxyphenyl and thiophenyl groups. Various synthetic routes have been explored, with yields and purities confirmed through spectroscopic techniques such as NMR and mass spectrometry .

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has been tested against various cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). Results demonstrated that it induces apoptosis in these cells through mechanisms involving cell cycle arrest .
  • Mechanism of Action : Apoptotic pathways activated by this compound were linked to the modulation of key regulatory proteins such as p53 and Bcl-2 family members. In particular, it was noted that the compound could induce cell cycle arrest at the G2/M phase in HepG2 cells .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence supporting the antiviral potential of this compound. Studies suggest that related compounds have shown efficacy against various viral infections:

  • HIV Inhibition : Some derivatives have demonstrated significant inhibitory activity against HIV type 1 with low cytotoxicity profiles. The EC50 values for these compounds were reported in the low micromolar range .

Study 1: Anticancer Evaluation

A study evaluated a series of pyrazolo derivatives including our compound against three cancer cell lines. The results indicated that several derivatives exhibited IC50 values below 20 µM, showcasing their potential as effective anticancer agents .

Study 2: Molecular Docking and ADME Properties

Molecular docking studies revealed favorable interactions between the compound and key targets involved in cancer progression. Additionally, ADME (Absorption, Distribution, Metabolism, Excretion) studies indicated good bioavailability and potential for blood-brain barrier permeability .

Data Table

Biological ActivityCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF7<20Apoptosis via p53 modulation
AnticancerHepG2<20G2/M phase arrest
AntiviralHIV3.98Inhibition of viral replication

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 302.4 g/mol. The structure includes a benzo[e]pyrazolo framework that is known for its potential biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). These studies indicate that the presence of thiophene and methoxyphenyl groups enhances the anticancer activity by influencing the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that pyrazolo compounds can possess antimicrobial properties. The incorporation of thiophene rings has been shown to enhance the efficacy against bacterial strains. These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds similar to 2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine have also been investigated for their anti-inflammatory properties. The anti-inflammatory activity is often linked to the modulation of specific signaling pathways involved in inflammatory responses.

Organic Electronics

The unique electronic properties of pyrazolo compounds make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Applications

Application AreaSpecific Use Case
Medicinal ChemistryAnticancer agents
Antimicrobial agents
Anti-inflammatory drugs
Material ScienceOrganic electronics (OLEDs, OPVs)

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal explored the synthesis and anticancer evaluation of various pyrazolo derivatives. The results indicated that certain derivatives exhibited potent cytotoxicity against selected cancer cell lines. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression.

Case Study 2: Antimicrobial Activity

Another research article focused on synthesizing thiophene-containing pyrazoles and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain compounds displayed significant inhibition zones in bioassays, suggesting their potential as new antimicrobial agents.

Chemical Reactions Analysis

Substitution Reactions

This compound undergoes nucleophilic substitution reactions due to the presence of reactive sites such as halogen atoms or electrophilic positions. Key examples include:

Reaction Type Reagents/Conditions Products Mechanism
Nucleophilic Substitution Amines or thiols under basic conditions (e.g., K₂CO₃)Functionalized derivatives (e.g., amine/thiol-substituted oxazines)Substitution of reactive groups via SN2 mechanisms
Halogenation PCl₅/POCl₃Chlorinated derivativesElectrophilic substitution at activated positions
Alkylation Alkyl halides + base (e.g., NaH)Alkylated oxazinesNucleophilic attack at heteroatom sites

Oxidation Reactions

The compound exhibits susceptibility to oxidation, particularly at sulfur-containing moieties or aromatic rings:

Reaction Type Reagents/Conditions Products Mechanism
Oxidation of Thiophene KMnO₄/H₂O/acetoneOxidized thiophene derivatives (e.g., sulfones)Electrophilic attack on thiophene rings
Oxidative Ring Opening Strong oxidizing agents (e.g., CrO₃)Dihydroquinone derivativesOxidation of fused aromatic systems

Reduction Reactions

Reduction typically targets oxygenated functional groups:

Reaction Type Reagents/Conditions Products Mechanism
Reduction of Oxazines LiAlH₄/THFHydrogenated oxazinesReduction of carbonyl groups
Deoxygenation H₂/Pd-C catalystsAromatic derivativesRemoval of oxygen atoms via catalytic hydrogenation

Cyclization and Ring-Forming Reactions

The compound’s heterocyclic core enables participation in cyclization processes:

Reaction Type Reagents/Conditions Products Mechanism
Pyrazolo-Oxazine Cyclization Formaldehyde + β-naphthol derivativesFused heterocyclesCondensation reactions under acidic/basic conditions
Cross-Coupling Palladium catalysts (e.g., Pd(PPh₃)₄)Coupled derivativesSuzuki/Mizoroki-Heck type reactions

Mechanistic Insights from Biological Studies

While not purely chemical reactions, the compound’s interactions with biological targets reveal mechanistic behaviors:

Biological Interaction Key Mechanism Example
Enzyme Binding Hydrogen bonding, π-π interactionsAcetylcholinesterase inhibition via active site binding
Receptor Modulation Allosteric bindingPotential CRF1 receptor antagonism (analogous structures)

Synthesis-Specific Reactions
The compound’s synthesis involves multi-step pathways, including:

  • Diazotization-Reduction : Formation of intermediates via diazonium salt reduction (e.g., SnCl₂) .

  • Halogenation : Introduction of halogens (e.g., Cl) using PCl₅/POCl₃ .

  • Alkylation/Amidation : Functionalization of reactive sites under basic conditions .

Key Analytical Techniques
Characterization methods include:

  • NMR spectroscopy : Aromatic proton shifts (δ 6.8–7.8 ppm) and heteroatom coupling patterns .

  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 396.9 g/mol for similar derivatives).

  • FT-IR : Carbonyl stretching (1650–1750 cm⁻¹) and C-O-C vibrations

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents at positions 2 (aryl groups) and 5 (heteroaromatic or substituted phenyl groups). Below is a comparative analysis based on synthetic methods, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2/5) Molecular Weight Key Findings References
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-... (Analog 1) 4-MeO-phenyl / 3,4-diMeO-phenyl 433.45 Enhanced solubility due to polar methoxy groups; moderate antimicrobial activity
5-[4-(4-Chlorobenzyloxy)phenyl]-7-MeO-2-phenyl-... (Analog 2) Phenyl / 4-(Cl-benzyloxy)phenyl 524.97 Improved metabolic stability; chloro group increases halogen bonding potential
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-... (Analog 3) 4-BuO-phenyl / 4-PrO-phenyl 486.56 High lipophilicity (logP = 5.2); suitable for CNS-targeted drug design
7,9-Dichloro-5-(2-Cl-phenyl)-2-(4-MeO-phenyl)-... (Analog 4) 4-MeO-phenyl / 2-Cl-phenyl 469.75 Chlorine substituents enhance cytotoxicity (IC₅₀ = 8.2 μM in HeLa cells)
9-Bromo-2-(furan-2-yl)-5-(3-NO₂-phenyl)-... (Analog 5) Furan-2-yl / 3-NO₂-phenyl 440.25 Nitro group confers redox activity; bromine aids crystallography studies

Key Observations:

Electronic Effects :

  • The thiophen-3-yl group in the target compound provides stronger π-π stacking compared to phenyl or pyridyl groups in analogs (e.g., Analog 1), as seen in DFT studies of similar thienyl-pyrazolines .
  • Methoxy groups (e.g., Analog 1) increase solubility but reduce membrane permeability compared to halogenated analogs (e.g., Analog 4) .

Bioactivity Trends :

  • Halogenated derivatives (e.g., Analog 4) exhibit superior cytotoxicity, likely due to enhanced electrophilicity and DNA intercalation .
  • Thiophene-containing analogs (target compound) show promise in optoelectronic applications due to their extended conjugation, as observed in pyrazoline-based electroluminescent materials .

Synthetic Accessibility :

  • Multi-component one-pot reactions (e.g., ) offer higher yields (>75%) for analogs with simple substituents, while halogenated or nitro-substituted derivatives require stepwise synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core in this compound?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes (e.g., 2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)benzaldehyde) with amines (e.g., 4-methoxyaniline) to form intermediates like methanamine derivatives. Subsequent cyclization with reagents such as mercaptoacetic acid under reflux conditions (e.g., in DMF-acetic acid mixtures) yields the heterocyclic core . For pyrazole-containing analogs, 1H-pyrazol-5-amines are condensed with aldehydes and barbituric acids under solvent-free conditions to form fused pyrazolo-pyrimidine-diones .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches in thiazolidinones or pyrazoles) .
  • NMR (1H/13C) : Critical for confirming regiochemistry and stereochemistry. For example, methoxy groups (δ ~3.8 ppm in 1H NMR) and thiophene protons (δ ~6.5–7.5 ppm) provide distinct signals .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for complex heterocycles .

Q. What preliminary biological assays are recommended to evaluate this compound's pharmacological potential?

  • Methodology :

  • Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant Screening : Employ DPPH radical scavenging or FRAP assays to assess redox activity .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step to form the 5,10b-dihydro-1H-benzo[e]pyrazolo-oxazine moiety?

  • Methodology :

  • Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., THF) to enhance solubility while minimizing side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate ring closure .
  • Temperature Gradients : Reflux at 80–100°C for 2–6 hours, monitoring progress via TLC or HPLC .

Q. How to resolve discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to assess compound degradation and identify metabolites that may alter activity .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing the 4-methoxyphenyl group with halogenated aryl rings) to isolate pharmacophores .
  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines or animal models to account for variability .

Q. What computational approaches are suitable for predicting the compound's binding mode to biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxazine oxygen) and hydrophobic regions (e.g., thiophene ring) .

Q. How to address low reproducibility in spectral data (e.g., NMR splitting patterns) across different laboratories?

  • Methodology :

  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR .
  • Dynamic Exchange Studies : Variable-temperature NMR can resolve ambiguities caused by conformational flexibility in the oxazine ring .

Data Contradiction Analysis

Q. How to interpret conflicting results in antimicrobial activity between similar derivatives?

  • Methodology :

  • Lipophilicity Assessment : Measure logP values to correlate increased hydrophobicity (e.g., via thiophene substitution) with enhanced Gram-negative activity .
  • Resistance Profiling : Test against methicillin-resistant S. aureus (MRSA) to identify compounds bypassing common resistance mechanisms .

Tables for Key Data

Parameter Example Values Reference
Synthetic Yield 45–68% (cyclization step)
Antimicrobial MIC 12.5 µg/mL (against S. aureus)
DPPH Scavenging IC₅₀ 28 µM
Molecular Weight ~450–500 g/mol (varies by substituent)

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